2-Fluoro-4-nitrobenzoyl chloride
Overview
Description
2-Fluoro-4-nitrobenzoyl chloride is a chemical compound used in organic syntheses . It has been used in the synthesis of polysubstituted furanonaphthoquinoines and for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer) .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-nitrobenzoyl chloride is C7H3ClFNO3 . Its molecular weight is 203.555 Da .Chemical Reactions Analysis
2-Fluoro-4-nitrobenzoyl chloride is used in organic syntheses . It reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction . It is also used for the derivatisation of Adiol .Scientific Research Applications
Kinetic Studies in Solvolysis
A kinetic study focusing on the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including 2-fluoro-4-nitrobenzoyl chloride, was conducted to understand the effects of the ortho nitro group in these reactions. The study found that in non-fluoroalcohol solvents, the reaction rates of 2-fluoro-4-nitrobenzoyl chloride were significantly slower compared to its para isomer. However, its reactivity increased in fluoroalcohol solvents, indicating the ortho-nitro group's role as an intramolecular nucleophilic assistant in solvolytic reactions. This suggests 2-Fluoro-4-nitrobenzoyl chloride's potential in facilitating specific solvolysis reactions under certain conditions (Park et al., 2019).
Synthesis of Nitrobenzoxazole Derivatives
Another application is the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives, including 2-Fluoro-4-nitrobenzoyl chloride, under solvent-free conditions. This novel and efficient route highlights the utility of 2-Fluoro-4-nitrobenzoyl chloride in creating heterocyclic compounds, which are important in drug discovery and material science. The process involves nucleophilic acyl substitution followed by intramolecular cyclization, demonstrating the compound's versatility in organic synthesis (Vosooghi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-4-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMAUUSVWQBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439591 | |
Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-nitrobenzoyl chloride | |
CAS RN |
403-23-6 | |
Record name | 2-Fluoro-4-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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